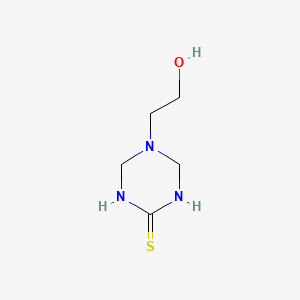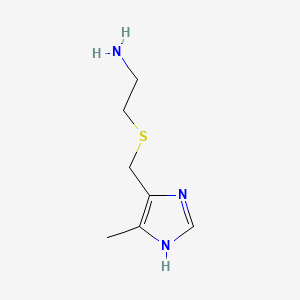
1-Methylcyclooctanol
Descripción general
Descripción
1-Methylcyclooctanol is a chemical compound with the molecular formula C9H18O . It has an average mass of 142.239 Da and a monoisotopic mass of 142.135757 Da . It is also known by other names such as Cyclooctanol, 1-methyl- .
Molecular Structure Analysis
The molecular structure of 1-Methylcyclooctanol consists of 9 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The structure can be represented in 2D or 3D formats .Physical And Chemical Properties Analysis
1-Methylcyclooctanol has a molecular weight of 142.24 . Predicted properties include a melting point of 34-36 °C, a boiling point of 206.3±8.0 °C, and a density of 0.904±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Ethylene Inhibition in Plants
1-Methylcyclopropene (1-MCP), closely related to 1-Methylcyclooctanol, has been extensively studied for its role as an ethylene action inhibitor, impacting a wide range of fruits, vegetables, and floricultural crops. It helps in understanding the role of ethylene in plants and has been observed to prevent ethylene effects across various species, with significant implications for postharvest quality maintenance in agricultural products (Blankenship & Dole, 2003).
Postharvest Quality and Shelf Life Extension
The application of 1-MCP on fruits and vegetables like apples, avocados, bananas, and tomatoes demonstrates its effectiveness in delaying ripening and senescence, thereby improving the maintenance of product quality during storage (Watkins, 2006). Studies on cherry tomatoes showed that 1-MCP treatment extended shelf life by delaying fruit softening and degradation of chlorophyll, along with preserving lycopene and carotenoids content (Opiyo & Ying, 2005).
Impact on Plant Growth and Response to Stress
1-MCP has been studied for its impact on plant growth and response to environmental stresses. For example, its application on water-stressed cotton plants showed potential in reducing stress levels, as evidenced by higher stomatal resistance and better maintenance of membrane integrity (Kawakami, Oosterhuis, & Snider, 2010).
Preservation of Bioactive Compounds
1-MCP treatment on jujube fruit during cold storage effectively maintained fruit quality, including the preservation of bioactive compounds like vitamin C, total phenolics, and various phenolic acids, thus demonstrating its potential in prolonging the postharvest quality of fruits (Ozturk, Yıldız, Yıldız, & Gun, 2021).
Innovative Applications in Horticulture
Innovations in the application of 1-MCP, such as using boron derivatives for controlled release and compatibility with current postharvest handling, showcase the potential for its broader application in horticulture and agriculture (Sarker, Fan, & Liu, 2015).
Propiedades
IUPAC Name |
1-methylcyclooctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(10)7-5-3-2-4-6-8-9/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCICXFIRAMLYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207866 | |
| Record name | Cyclooctanol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclooctanol | |
CAS RN |
59123-41-0 | |
| Record name | 1-Methylcyclooctanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59123-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooctanol, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059123410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylcyclooctanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclooctanol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




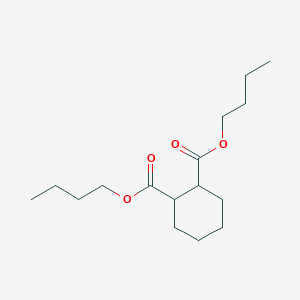
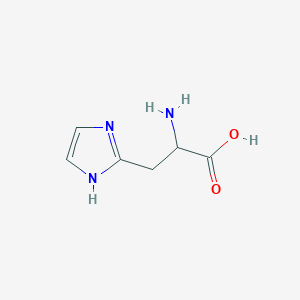
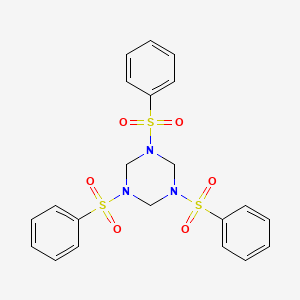





![6-Methoxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[3,4-c]carbazol-3-ium-3-olate](/img/structure/B1615023.png)
